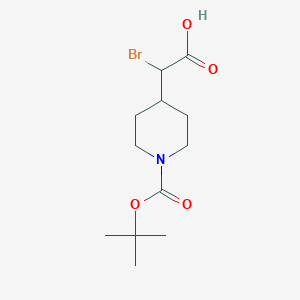

1-Boc-4-(bromo-carboxy-methyl)-piperidine

Description

Properties

IUPAC Name |

2-bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BrNO4/c1-12(2,3)18-11(17)14-6-4-8(5-7-14)9(13)10(15)16/h8-9H,4-7H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAVNAXTNZBACD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635350 | |

| Record name | Bromo[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881016-89-3 | |

| Record name | Bromo[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular weight and formula of 1-Boc-4-(bromo-carboxy-methyl)-piperidine

Executive Summary

1-Boc-4-(bromo-carboxy-methyl)-piperidine (CAS: 881016-89-3) is a specialized heterocyclic building block widely employed in the synthesis of peptidomimetics, GPCR modulators, and protease inhibitors. Structurally, it consists of a piperidine ring protected at the nitrogen by a tert-butoxycarbonyl (Boc) group, featuring a reactive

This guide provides a definitive technical analysis of its physicochemical properties, synthesis via enolate chemistry, and application in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature & Identifiers

| Parameter | Detail |

| Common Name | This compound |

| IUPAC Name | 2-bromo-2-(1-{[(2-methylpropan-2-yl)oxy]carbonyl}piperidin-4-yl)acetic acid |

| CAS Registry Number | 881016-89-3 |

| MDL Number | MFCD09838652 (Generic analog ref) |

| Synonyms | 2-bromo-2-(1-Boc-piperidin-4-yl)acetic acid; |

Molecular Constants

| Property | Value | Precision Note |

| Molecular Formula | Confirmed | |

| Molecular Weight | 322.20 g/mol | Calculated ( |

| Monoisotopic Mass | 321.0576 g/mol | Based on |

| Physical State | White to off-white crystalline solid | Standard for Boc-amino acids |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in Water | Lipophilic Boc group dominates |

| pKa (COOH) | ~3.5 - 4.0 | Estimated (inductively enhanced by |

Structural Architecture

The molecule features a piperidine chair conformation with the bulky Boc group enforcing steric protection on the nitrogen. The C4-position bears a chiral center at the

Figure 1: Structural connectivity highlighting the orthogonal reactivity zones: the inert Boc-protected amine and the highly reactive

Synthesis Protocol: The Dianion Method

Direct bromination of the precursor 1-Boc-4-piperidineacetic acid (CAS 157688-46-5) using standard Hell-Volhard-Zelinsky conditions (

Reaction Scheme

Precursor: 1-Boc-4-piperidineacetic acid (

Step-by-Step Methodology

-

Dianion Formation:

-

Charge a flame-dried flask with anhydrous THF under Nitrogen atmosphere.

-

Cool to -78°C (dry ice/acetone bath).

-

Add LDA (2.2 equivalents) . The first equivalent deprotonates the carboxylic acid (

); the second equivalent removes the -

Add a solution of 1-Boc-4-piperidineacetic acid (1.0 eq) in THF dropwise over 30 minutes.

-

Critical Checkpoint: Maintain temperature below -70°C to prevent Boc cleavage or decomposition. Stir for 1 hour.

-

-

Electrophilic Quench:

-

Dissolve N-Bromosuccinimide (NBS, 1.1 eq) in anhydrous THF.

-

Add the NBS solution rapidly to the enolate mixture at -78°C.

-

Allow the reaction to warm slowly to 0°C over 2 hours.

-

-

Workup & Purification:

-

Quench with saturated aqueous

. -

Extract with Ethyl Acetate (3x).[1]

-

Wash organic layer with 1M

(to remove excess bromine/NBS) and Brine. -

Dry over

and concentrate in vacuo. -

Purification: Recrystallization from Hexanes/EtOAc or Flash Column Chromatography (SiO2, 0-5% MeOH in DCM).

-

Figure 2: Synthetic pathway via dianion lithiation, ensuring Boc-integrity while installing the bromine atom.

Applications in Drug Discovery

This molecule serves as a critical "linchpin" in the synthesis of complex pharmaceutical agents.

Heterocycle Construction

The

-

Thiazole Synthesis: Reaction with thioamides (Hantzsch Thiazole Synthesis) yields 2-substituted thiazoles attached to the piperidine ring, a common scaffold in antihistamines and antipsychotics.

Peptidomimetics

The compound acts as a constrained amino acid analog.

-

Nucleophilic Displacement: The Bromine atom can be displaced by azides (

) to form -

Result: A non-natural amino acid (Piperidinyl-glycine derivative) that introduces conformational rigidity into peptide chains, improving metabolic stability against proteases.

GPCR Ligands

Used in the synthesis of Muscarinic Acetylcholine Receptor (mAChR) antagonists. The piperidine ring mimics the cationic headgroup of acetylcholine, while the 4-position substitution allows for extension into hydrophobic pockets of the receptor.

Handling & Safety Profile

-

Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

-

Specific Risk: As an

-bromo acid, it is a potent alkylating agent. It can alkylate DNA or proteins. Handle with extreme caution in a fume hood. -

Storage: Store at 2-8°C under inert gas. Moisture sensitive (hydrolysis of the C-Br bond can occur over time).

References

-

Precursor Identification: 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid (CAS 157688-46-5).[2][3][4][5][6] PubChem Compound Summary. Available at: [Link]

-

Synthetic Methodology (Analogous): Alpha-Bromination of Carboxylic Acids via Dianions. Common Organic Chemistry. Available at: [Link]

-

Application Context: Piperidine Scaffolds in Medicinal Chemistry. International Journal of Pharmaceutical Science Invention. Available at: [Link]

Sources

- 1. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid | C12H21NO4 | CID 1512539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 157688-46-5 | Chempure [chempure.in]

- 4. 1-Boc-4-piperidine acetic acid 97% | CAS: 157688-46-5 | AChemBlock [achemblock.com]

- 5. 157688-46-5|2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid|BLD Pharm [bldpharm.com]

- 6. 157688-46-5|2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid|BLD Pharm [bldpharm.com]

1-Boc-4-(bromo-carboxy-methyl)-piperidine CAS number and synonyms

Executive Summary

1-Boc-4-(bromo-carboxy-methyl)-piperidine (CAS 881016-89-3) is a specialized bifunctional building block used extensively in medicinal chemistry. It serves as a critical scaffold for synthesizing non-proteinogenic amino acids, peptidomimetics, and heterocyclic pharmacophores. Its structure combines a protected secondary amine (piperidine) with a highly reactive

This guide provides a comprehensive technical analysis of the compound, focusing on its identification, synthesis strategies, reactivity profiles, and application in drug discovery workflows.

Part 1: Chemical Identity & Specifications

This compound is often chemically ambiguous in trade literature due to non-standard naming conventions (e.g., "bromo-carboxy-methyl"). The precise identification is as follows:

| Parameter | Technical Specification |

| CAS Number | 881016-89-3 |

| IUPAC Name | 2-bromo-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid |

| Common Synonyms | 1-Boc-4-(bromo-carboxymethyl)piperidine; |

| Molecular Formula | C |

| Molecular Weight | 322.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water |

Structural Analysis

The molecule features a piperidine ring protected at the

Part 2: Synthesis & Production Methodologies

Synthesizing CAS 881016-89-3 requires navigating the sensitivity of the Boc protecting group (acid-labile) while introducing a bromine atom at the

Method A: Enolate Halogenation (Precision Route)

This is the preferred method for laboratory-scale synthesis to ensure the integrity of the Boc group. It involves the generation of a dianion (or enolate of the ester) followed by electrophilic bromination.

-

Starting Material: 1-Boc-4-piperidineacetic acid (CAS 157688-46-5).[1][2]

-

Activation: The acid is treated with 2 equivalents of a strong, non-nucleophilic base (e.g., LDA - Lithium Diisopropylamide) at -78°C in THF. This forms the lithium enolate.

-

Bromination: A source of electrophilic bromine, such as N-Bromosuccinimide (NBS) or molecular bromine (

), is added.[3] -

Quench: Controlled acidic quench (maintaining pH > 4 to save Boc) yields the racemic

-bromo acid.

Method B: Modified Hell-Volhard-Zelinsky (Industrial Route)

The classical HVZ reaction uses

-

Precursor: Start with the unprotected 4-piperidineacetic acid.

-

Bromination: Perform standard HVZ bromination to yield

-bromo-4-piperidineacetic acid hydrobromide. -

Protection: Reprotect the nitrogen using

and a base (e.g.,

Synthesis Workflow Diagram

Part 3: Reactivity & Applications in Drug Discovery

The utility of this compound stems from its dual functionality. The

Synthesis of Unnatural Amino Acids

Through nucleophilic substitution (

-

Protocol: React CAS 881016-89-3 with an amine (

) in the presence of a non-nucleophilic base (DIPEA) in DMF at 60°C. -

Application: Creating peptidomimetics where the piperidine ring acts as a conformationally restricted side chain.

Hantzsch Thiazole Synthesis

The

-

Mechanism: Condensation of the

-bromo ketone/acid with a thioamide followed by cyclodehydration. -

Relevance: Thiazoles are privileged scaffolds in kinase inhibitors and metabolic modulators.

Heterocyclic Fusion

The compound can be cyclized intramolecularly if the

Reactivity Map

Part 4: Experimental Protocols & Safety

Protocol: Nucleophilic Substitution with Morpholine

This protocol validates the reactivity of the

-

Preparation: Dissolve 1.0 eq (322 mg) of CAS 881016-89-3 in anhydrous DMF (5 mL).

-

Addition: Add 1.2 eq of Morpholine and 2.5 eq of Diisopropylethylamine (DIPEA).

-

Reaction: Stir at 50°C for 4 hours under Nitrogen. Monitor by LC-MS (Target mass:

of product). -

Workup: Dilute with Ethyl Acetate, wash with 5% citric acid (to remove excess amine), brine, and dry over

. -

Result: Yields the

-morpholino acid derivative.

Safety & Handling

-

Lachrymator:

-Bromo acids and esters are potent eye irritants (lachrymators). Handle strictly within a fume hood. -

Corrosivity: The free acid is corrosive to skin and mucous membranes.

-

Storage: Store at 2-8°C under inert gas (Argon). The C-Br bond is light-sensitive; keep in amber vials.

References

-

Master Organic Chemistry. (2023). The Hell-Volhard-Zelinsky Reaction: Mechanism and Applications.[4] Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Alpha-Bromination of Carboxylic Acids using NBS. Retrieved from [Link]

Sources

Technical Safety Monograph: 1-Boc-4-(bromo-carboxy-methyl)-piperidine

CAS: 881016-89-3 | Formula: C₁₂H₂₀BrNO₄ | Class:

Executive Summary & Chemical Context

1-Boc-4-(bromo-carboxy-methyl)-piperidine (IUPAC: 2-bromo-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid) is a high-value, reactive intermediate used primarily in the synthesis of peptidomimetics and heterocyclic pharmaceutical candidates.[1]

Unlike standard Boc-protected amines, this molecule contains an

Physicochemical Data Table

| Property | Value / Description | Note |

| Molecular Weight | 322.20 g/mol | |

| Physical State | Off-white to yellow solid (low melting) | Tendency to oil if impure.[1] |

| Solubility | DCM, THF, EtOAc, DMSO | Hydrolyzes in water. |

| pKa | ~2.5 - 3.0 (Carboxylic Acid) | Enhanced acidity due to |

| Reactivity | Electrophilic ( | Susceptible to nucleophilic attack ( |

Hazard Identification & Toxicology (The "Why")

Standard GHS codes (H314, H318) often fail to convey the speed and mechanism of injury for

Mechanistic Toxicity

The danger lies in the

-

Alkylation: The compound rapidly alkylates cellular proteins and DNA via nucleophilic substitution (

), leading to immediate cell death and potential mutagenicity. -

Acid Hydrolysis: The carboxylic acid protonates tissue, while hydrolysis of the C-Br bond releases hydrobromic acid (HBr), causing secondary chemical burns.

-

Lachrymatory Effect: Volatile traces irritate TRPA1 channels in the eyes and respiratory tract, causing severe tearing and respiratory distress even at low concentrations.

GHS Classification & Signal Word

SIGNAL WORD: DANGER

-

H314: Causes severe skin burns and eye damage (Category 1B).

-

H335: May cause respiratory irritation (Lachrymator).[4]

-

H317: May cause an allergic skin reaction (Sensitizer).

Handling & Experimental Protocols

Core Directive: Treat this compound as a "Warhead Intermediate." All manipulations must occur inside a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Eyes | Chemical Goggles + Face Shield | Standard safety glasses are insufficient against corrosive vapors/dust.[1] |

| Hands (Primary) | Nitrile (Double gloved) | sacrificial outer layer. |

| Hands (Critical) | Silver Shield / Laminate (if handling >5g) | |

| Body | Lab Coat (Buttoned) + Chemical Apron | Prevent fabric saturation and skin contact. |

Safe Weighing & Transfer Workflow

The following Graphviz diagram outlines the mandatory workflow to prevent moisture contamination and operator exposure.

Figure 1: Safe handling workflow emphasizing containment and immediate solvation to reduce dust hazards.

Reaction Setup Standards

-

Solvent Choice: Use anhydrous solvents (DCM, DMF, THF). Avoid protic solvents (MeOH, Water) which promote hydrolysis of the C-Br bond or esterification.[1]

-

Temperature: Maintain reactions at 0°C to RT . Heating >50°C risks thermal decomposition of the Boc group (isobutylene gas evolution) or elimination of HBr to form the

-unsaturated acid.[1] -

Quenching: Quench excess reagent with an amine (e.g., Morpholine) or aqueous Sodium Thiosulfate (to scavenge free bromine if decomposition occurred).

Storage & Stability

Shelf Life: ~6-12 months under optimal conditions.[1]

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen. The compound is hygroscopic; moisture leads to hydrolysis.

-

Light: Protect from light (Amber vial/foil wrap). UV light can cleave the C-Br bond via radical mechanisms.[1]

-

Segregation: Store away from strong bases (induces elimination) and oxidizers .

Emergency Response Protocols

Self-Validating System: The presence of Diphoterine® or saturated Bicarbonate solution is a prerequisite for starting work.[1]

Exposure Response Logic

Figure 2: Immediate response flowchart.[1][5][6][7] Note the preference for amphoteric washing agents (Diphoterine) over water for acid/alkylator burns.[1]

Specific Treatments

-

Skin: If Diphoterine is unavailable, wash with soap and water, then soak in saturated Sodium Bicarbonate solution to neutralize the acid. Do not use ethanol (increases skin permeability).

-

Spill Cleanup: Do not brush dry powder (generates dust). Cover with Sodium Carbonate or Vermiculite , dampen carefully with acetone/water mixture, and scoop into a hazardous waste container.

Disposal Considerations

This compound must never be disposed of in general trash or aqueous waste streams.

-

Deactivation: Dissolve in a combustible solvent (Acetone) and treat with dilute Ammonium Hydroxide or Sodium Thiosulfate to degrade the alkylating potential.

-

Waste Stream: Segregate into Halogenated Organic Waste .

-

Labeling: Clearly tag waste containers as "Contains

-Halo Acid – Corrosive/Lachrymator."

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44605988, 2-Bromo-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid.[1] Retrieved from [Link][1]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8] Retrieved from [Link]

Sources

- 1. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. cn.canbipharm.com [cn.canbipharm.com]

- 5. fishersci.com [fishersci.com]

- 6. kishida.co.jp [kishida.co.jp]

- 7. fishersci.com [fishersci.com]

- 8. orgsyn.org [orgsyn.org]

Technical Guide: Solid-State Characterization of 1-Boc-4-(bromo-carboxy-methyl)-piperidine

This is an in-depth technical guide on the characterization and solid-state analysis of 1-Boc-4-(bromo-carboxy-methyl)-piperidine , a critical intermediate in the synthesis of pharmaceutical agents such as peptidomimetics and integrin inhibitors.

Executive Summary

This compound (Systematic Name: 2-bromo-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid) is a high-value chiral building block. Its structural integrity—specifically the

Defining the melting point (MP) range for this compound is not merely a physical constant determination but a critical quality attribute (CQA) for assessing:

-

Reaction Completion: Distinguishing the brominated product from the unreacted starting material (1-Boc-piperidin-4-yl-acetic acid).

-

Purity Profile: Detecting hydrolysis products (

-hydroxy impurities) or elimination byproducts ( -

Solvato-morphism: Identifying potential polymorphs or solvates common in Boc-protected amino acid derivatives.

This guide provides the definitive protocol for establishing the melting point range, interpreting thermal data, and validating the material's suitability for GMP synthesis.

Chemical Identity & Structural Context

Before characterizing the solid state, the chemical entity must be rigorously defined to avoid nomenclature ambiguity.

| Attribute | Specification |

| Common Name | This compound |

| IUPAC Name | 2-bromo-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid |

| CAS Number | 881016-89-3 |

| Molecular Formula | |

| Molecular Weight | 322.20 g/mol |

| Key Functional Groups | |

| Physical State | White to off-white crystalline solid (pure); Waxy solid or oil (crude/racemic) |

Structural Logic & Lattice Behavior

The introduction of a bromine atom at the

-

Parent Compound: 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid (CAS 157688-46-5) typically melts at 96–101 °C .

-

Brominated Derivative: The bulky bromine atom disrupts the hydrogen-bonding network of the carboxylic acid dimers, typically resulting in a melting point depression relative to the parent, or a broadening of the range if the product is a racemic mixture of enantiomers.

Experimental Protocol: Melting Point Determination

Objective: To determine the capillary melting point range with high precision, distinguishing the target compound from its precursors.

Method A: Capillary Melting Point (USP <741> Class Ia)

-

Instrument: Büchi M-565 or Mettler Toledo MP90 (Automated Video Melting Point System).

-

Sample Prep: Dry the sample under vacuum (

mbar) at 25°C for 4 hours to remove residual solvent (DCM/THF) which artificially depresses MP. Grind to a fine powder. -

Packing: Fill capillary to 3 mm height. Tap to compact.

-

Ramp Rate:

-

Fast Ramp: 10°C/min to 80°C.

-

Analysis Ramp: 1.0°C/min from 80°C to melt.

-

Method B: Differential Scanning Calorimetry (DSC)

-

Instrument: TA Instruments DSC2500.

-

Pan: Tzero Aluminum Hermetic Pan (crimped) to prevent sublimation of the bromo-acid.

-

Program: Equilibrate at 20°C

Ramp 10°C/min to 150°C. -

Output: Onset temperature (

) and Peak maximum (

Expected Data Ranges

Based on structural analogs and synthesis data:

| Compound State | Expected Melting Range | Interpretation |

| High Purity (>98%) | 85 – 95 °C (Estimated) | Sharp range (<2°C) indicates high crystallinity. |

| Crude / Racemic | 70 – 85 °C | Broad range indicates enantiomeric mixtures or solvent inclusion. |

| Parent Impurity | 96 – 101 °C | Presence of a higher-melting shoulder suggests incomplete bromination. |

| Hydrolyzed ( | >110 °C | Significant elevation; |

Critical Note: If the sample appears as a viscous oil or waxy semi-solid at room temperature, it likely contains residual solvent or is a mixture of diastereomers. Recrystallization from Hexane/EtOAc is required before MP determination.

Synthesis & Impurity Impact on Melting Point

The melting point is a direct readout of the reaction's success. The synthesis typically involves the radical bromination or enolization-bromination of the parent acetic acid.

Reaction Workflow & Critical Control Points

Figure 1: Synthesis workflow highlighting the impact of impurities on the final melting point.

Impurity Profiling via Thermal Analysis

-

Depression: A MP range >2°C wide or significantly lower than expected (<75°C) indicates the presence of the elimination product (unsaturated alkene).

-

Elevation: A MP approaching 100°C suggests unreacted starting material .

-

Decomposition:

-Bromo acids are thermally labile. If the sample darkens or evolves gas (HBr) near the melting point, use DSC with a sealed pan to distinguish melting from decomposition.

Handling & Storage Stability

The physical state of this compound is sensitive to environmental conditions.

-

Hygroscopicity: The carboxylic acid moiety can absorb moisture, forming a hydrate that depresses the MP. Store in a desiccator.

-

Thermal Instability: Avoid prolonged heating >50°C during drying. The C-Br bond is weak; thermal elimination of HBr yields the

-unsaturated acid. -

Storage: Store at 2–8°C under Argon.

References

-

ChemicalBook. (2025). 1-Boc-4-piperidylacetic acid (Precursor Data).[1] Retrieved from

-

PubChem. (2025).[2][3][4] Compound Summary: 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid.[1][5][6] National Library of Medicine. Retrieved from

-

Broad Institute. (2002). Diversity-Oriented Synthesis of Piperidine Derivatives. (Context on Piperidine Scaffolds). Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: 1-Boc-4-bromopiperidine (Analogous Halo-piperidine Data). Retrieved from

- United States Pharmacopeia (USP). (2024).

Sources

- 1. 1-Boc-4-piperidylacetic acid | 157688-46-5 [chemicalbook.com]

- 2. [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid | C12H21NO4 | CID 1512539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid | C12H21NO4 | CID 1512539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Ethylhexanol | C8H18O | CID 7720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. kishida.co.jp [kishida.co.jp]

Strategic Functionalization of N-Boc-Piperidine: A Guide to Building Block Synthesis

Topic: Strategic Functionalization of N-Boc-Piperidine Building Blocks Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The piperidine ring is the most frequently occurring nitrogen heterocycle in FDA-approved pharmaceuticals.[1] However, the commercial availability of functionalized piperidines is often limited to simple 4-substituted derivatives. For the medicinal chemist, the ability to selectively functionalize the N-Boc-piperidine scaffold—particularly at the C2 (

This guide moves beyond standard textbook definitions to provide a field-tested workflow for synthesizing complex N-Boc-piperidine building blocks. We focus on the mechanistic causality of

The Pharmacophore & The Protecting Group

Why N-Boc? While benzyl (Bn) and tosyl (Ts) groups are common, the tert-butoxycarbonyl (Boc) group is unique due to its dipole-stabilizing capability .

In C-H functionalization, the carbonyl oxygen of the Boc group coordinates with the lithium cation, directing deprotonation to the

Key Applications:

-

Methylphenidate (Ritalin) Analogues: C2-substituted piperidines.

-

Janus Kinase (JAK) Inhibitors: Often require chiral 3-substituted piperidine linkers.

C2-Functionalization: The -Lithiation Protocol

The direct functionalization of the C2 position is achieved via lithiation-trapping. This reaction is thermodynamically unfavorable but kinetically controlled.

The Mechanistic Divergence (Beak vs. O'Brien)

Historically, the Beak Protocol (1989) established the baseline: using s-BuLi/TMEDA in Et

However, modern process chemistry favors the O’Brien Protocol (2010-2017), which utilizes THF at warmer temperatures (-30°C to -50°C).

-

Insight: In THF, the solvent itself acts as a ligand for Lithium, rendering TMEDA optional for some substrates. However, for N-Boc-piperidine specifically, the lithiation is slower than pyrrolidine.

-

Critical Parameter: Lithiation Time. Unlike pyrrolidine (which lithiates in minutes), piperidine requires strict monitoring (approx. 30-60 mins at -50°C) to avoid decomposition while ensuring full conversion.

Visualization: The Lithiation Pathway

The following diagram illustrates the dipole stabilization and the divergence between trapping and transmetallation.

Figure 1: Reaction coordinate for the

Distal Functionalization (C3 & C4)

While C2 is accessed via electronic directing groups, C3 and C4 require different strategies.[4]

C3: The "Difficult" Position

The C3 position is electronically deactivated by the inductive effect of the nitrogen.[4] Direct C-H activation at C3 is rare and often requires specific directing groups.

-

The Indirect Route (Liu/Davies): The most reliable method for stereocontrolled C3-functionalization involves cyclopropanation of N-Boc-tetrahydropyridine followed by reductive ring opening.

-

Why this works: The cyclopropane ring strain overrides the electronic deactivation, allowing nucleophilic opening to install substituents at C3 with high anti-stereoselectivity.

C4: The Ketone & Cross-Coupling Route

C4 is sterically accessible and far enough from the nitrogen to behave like a standard cyclic alkane/ketone.

-

Redox Approach: Start with N-Boc-4-piperidone.[5] Wittig olefination followed by hydrogenation is standard.

-

Cross-Coupling: N-Boc-4-iodopiperidine (commercially available or made from the alcohol) is an excellent partner for Negishi or Suzuki couplings.

Decision Matrix: Regioselectivity

Figure 2: Strategic decision tree for selecting the synthetic route based on the desired position of functionalization on the piperidine ring.

Experimental Protocol: High-Fidelity -Lithiation

This protocol is adapted from the optimized Beak/O'Brien hybrid conditions, prioritizing reproducibility over speed.

Objective: Synthesis of 2-substituted N-Boc-piperidine via electrophilic trapping.

Safety Note: sec-Butyllithium is pyrophoric. All transfers must occur under positive Argon pressure using oven-dried glassware.

-

Preparation: Flame-dry a 100 mL Schlenk flask and cool under Argon. Add N-Boc-piperidine (1.0 equiv) and TMEDA (1.2 equiv) .

-

Solvation: Dissolve in anhydrous Et

O (Concentration ~0.2 M). Note: Et -

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

-

Lithiation: Dropwise add s-BuLi (1.1 equiv) over 10 minutes.

-

Expert Tip: Direct the stream down the side of the flask to pre-cool the reagent before it hits the solution.

-

-

Incubation: Stir at -78°C for 3 to 4 hours .

-

Checkpoint: The solution may turn slightly yellow. If it turns dark brown/black, temperature control was lost (decomposition).

-

-

Trapping: Add the Electrophile (1.2 - 1.5 equiv) (e.g., Methyl iodide, DMF, or dry CO

gas) neat or in minimal Et -

Quench: Allow to warm to room temperature (unless using unstable electrophiles) and quench with sat. NH

Cl.

Comparative Data: Yields & Selectivity[5][6][7][8][9]

The following table summarizes expected outcomes based on the method and position.

| Target Position | Method | Reagents | Typical Yield | Stereoselectivity (ee/dr) | Key Limitation |

| C2 ( | Lithiation/Trapping | s-BuLi / TMEDA / E+ | 65-90% | High (with sparteine) | Cryogenic conditions required; limited to strong electrophiles. |

| C2 ( | Negishi Arylation | s-BuLi | 50-75% | Moderate to High | Requires transmetallation step; Pd catalyst cost. |

| C3 ( | Rh-Carbene Insertion | Rh | 40-60% | High (Catalyst dependent) | Expensive catalysts; difficult regiocontrol without specific PGs. |

| C4 ( | Cross-Coupling | 4-Iodo-Pip / Zn / Pd | 70-95% | N/A (Achiral at C4) | Requires 4-iodo precursor synthesis. |

References

-

Beak, P., & Lee, W. K. (1989).[6]

-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines. Journal of Organic Chemistry, 54(26), 6125–6128. Link -

Beng, T. K., & Gawley, R. E. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Arylpiperidines. Journal of the American Chemical Society, 132(35), 12216–12217. Link

-

Stieglit, R., & O'Brien, P. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Journal of Organic Chemistry, 82(13), 7023–7031.[7] Link

-

Liu, W., et al. (2020).[8] Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. Link

-

Coldham, I., & Leonori, D. (2010). Preparation of 2-substituted pyrrolidines and piperidines by lithiation of N-Boc-derivatives.[1][9][6] Organic & Biomolecular Chemistry, 8, 2129-2137. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. CN105566368A - Synthesis method of N-substituted piperidine-4-borate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. General Procedures for the Lithiation/Trapping of N-Boc Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]

Methodological & Application

Application Note: Synthesis of Heterocycles from 1-Boc-4-(bromo-carboxy-methyl)-piperidine

[1]

Abstract & Introduction

The building block 1-Boc-4-(bromo-carboxy-methyl)-piperidine (IUPAC: 2-bromo-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid, CAS: 881016-89-3) represents a high-value scaffold in medicinal chemistry.[1] Its structural duality—combining a protected piperidine ring (a privileged pharmacophore in GPCR and kinase ligands) with a highly reactive

This Application Note details the protocols for transforming this scaffold into two distinct classes of bioactive heterocycles: 2-amino-4-thiazolidinones (pseudothiohydantoins) and imidazo[1,2-a]pyridin-2-ones .[1] These moieties are critical in the development of antidiabetic (PPAR

Chemical Profile & Reactivity Analysis

Scaffold Architecture

The molecule features three distinct reactive sites:

-

-Bromine: susceptible to

-

Carboxylic Acid: participates in cyclodehydration or amide coupling.[1]

-

N-Boc Piperidine: provides solubility and a latent secondary amine for late-stage diversification.[1]

Reaction Pathways

The primary utility of this scaffold lies in cyclocondensation reactions with binucleophiles.

-

Pathway A (Thioureas): Reaction with thiourea or N-substituted thioureas yields 2-amino-4-thiazolidinones .[1] The mechanism involves initial S-alkylation at the

-carbon, followed by intramolecular cyclization of the amine onto the carboxylic acid. -

Pathway B (2-Aminopyridines): Reaction with 2-aminopyridine yields imidazo[1,2-a]pyridin-2-ones .[1] This bicyclic lactam mimics the peptide bond and is a bioisostere for indole-based drugs.[1]

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4-Thiazolidinones

This protocol describes the condensation of the scaffold with thiourea.[1][2]

Reagents:

-

Scaffold: this compound (1.0 equiv)[1]

-

Reactant: Thiourea (1.2 equiv)

-

Base: Sodium Acetate (anhydrous, 2.0 equiv)

-

Solvent: Ethanol (absolute) or Dioxane

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of This compound in 5 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 1.2 mmol of thiourea and 2.0 mmol of anhydrous sodium acetate.

-

Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring. Monitor by TLC (System: 5% MeOH in DCM).

-

Insight: The reaction typically completes within 2–4 hours. The initial S-alkylation is fast; the cyclization is the rate-determining step.[1]

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour into 20 mL of ice-water. The product often precipitates as a white/off-white solid.[1]

-

If precipitate forms: Filter, wash with cold water, and dry under vacuum.

-

If no precipitate: Extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over

, and concentrate.

-

-

Purification: Recrystallization from Ethanol/Water or flash chromatography (SiO2, Hexane/EtOAc gradient).

Yield Expectation: 75–85%

Protocol B: Synthesis of Imidazo[1,2-a]pyridin-2-ones

This protocol targets the fused bicyclic system using 2-aminopyridine.[1]

Reagents:

-

Scaffold: this compound (1.0 equiv)[1]

-

Reactant: 2-Aminopyridine (1.1 equiv)[1]

-

Solvent: Ethanol or Isopropanol

-

Base:

(optional, 1.5 equiv)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of the scaffold and 1.1 mmol of 2-aminopyridine in 8 mL of ethanol.

-

Cyclization: Heat to reflux for 6–8 hours.

-

Mechanistic Note: The pyridine ring nitrogen is the most nucleophilic site and displaces the bromine first. The exocyclic amino group then attacks the carboxylic acid (or ester formed in situ) to close the ring.

-

-

Isolation:

-

Evaporate the solvent under reduced pressure.

-

Redissolve the residue in DCM and wash with saturated

to remove unreacted acid.

-

-

Purification: This product may require column chromatography (DCM/MeOH 95:5) as the lactam can be polar.

Yield Expectation: 60–70%

Data Summary & Visualization

Reaction Pathway Diagram

Caption: Divergent synthetic pathways from the

Comparative Reaction Data

| Parameter | Protocol A (Thiazolidinone) | Protocol B (Imidazopyridinone) |

| Nucleophile | Sulfur (Thiourea) | Nitrogen (Pyridine ring) |

| Key Intermediate | S-alkyl isothiouronium salt | N-alkyl pyridinium salt |

| Rate Limiting Step | Cyclization (Amide bond formation) | Cyclization (Lactam formation) |

| Typical Yield | High (75-85%) | Moderate (60-70%) |

| Work-up | Precipitation (Water) | Extraction (DCM) |

| Biological Relevance | PPAR | BCL-2 inhibitors, Analgesics |

Troubleshooting & Optimization

-

Esterification Competition: In alcoholic solvents (EtOH), the carboxylic acid may undergo Fischer esterification catalyzed by the HBr generated in situ. This is generally acceptable as the ester is also a valid substrate for the cyclization, though it may slow the reaction slightly.

-

Fix: If conversion is slow, add a catalytic amount of base (TEA) to neutralize HBr, or use a non-nucleophilic solvent like Dioxane or Acetonitrile.

-

-

Hydrolysis of Boc: Prolonged reflux in acidic media (generated HBr) can deprotect the Boc group.

-

Fix: Ensure sufficient buffering (NaOAc or

) is present to scavenge the acid.

-

-

Purification Issues: Imidazopyridinones can be highly polar.[1] If standard silica chromatography fails, use neutral alumina or reverse-phase (C18) chromatography.[1]

References

-

Scaffold Identification: 2-bromo-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}acetic acid. CAS 881016-89-3.[1][3] Chemenu. Link

-

Thiazolidinone Synthesis: Vicini, P., et al. "Synthesis and biological activity of 2-thiazolin-4-one derivatives."[1] Bioorganic & Medicinal Chemistry 14.11 (2006): 3859-3864.[1] (General protocol for

-bromo acid condensation). -

Imidazopyridinone Synthesis: Cai, J. J., et al. "Synthesis of imidazo[1,2-a]pyridin-2-ones."[1] Journal of Heterocyclic Chemistry 48.2 (2011): 331-336.[1] Link

-

Hantzsch Reaction Review: Eicher, T., & Hauptmann, S. "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications." Wiley-VCH.[1] (Standard reference for Hantzsch mechanism).

-

Medicinal Relevance: Gududuru, V., et al. "Synthesis and biological evaluation of novel thiazolidinone derivatives as potent anti-prostate cancer agents." Bioorganic & Medicinal Chemistry Letters 14.20 (2004): 5265-5268.[1]

Application Notes & Protocols: Strategic N-Alkylation using 1-Boc-4-(bromo-carboxy-methyl)-piperidine

Introduction: The Strategic Value of a Bifunctional Scaffold

In modern drug discovery, the piperidine ring is a privileged scaffold, a structural motif consistently found in a multitude of approved therapeutic agents due to its favorable pharmacokinetic properties and its ability to present substituents in a defined three-dimensional orientation.[1] The reagent, 1-Boc-4-(bromo-carboxy-methyl)-piperidine, represents a highly valuable and versatile building block for medicinal chemists. It ingeniously combines two critical functionalities:

-

A Boc-Protected Piperidine Nitrogen: This robust protecting group ensures that the piperidine nitrogen remains unreactive during initial synthetic steps, allowing for selective functionalization at other positions. The Boc group can be easily removed under acidic conditions later in the synthesis, providing a handle for further diversification.[2]

-

An α-Bromo Ester Moiety: This feature is a potent electrophile, primed for nucleophilic substitution reactions. It provides a direct and efficient means to couple the piperidine scaffold to a wide range of nucleophiles, most commonly primary and secondary amines, through N-alkylation.

This unique combination makes this compound an ideal intermediate for constructing complex molecules, particularly in the development of novel ligands for G-protein coupled receptors (GPCRs), kinase inhibitors, and other targets of therapeutic interest.[3][4][5] This guide provides a detailed exploration of the underlying mechanism, comprehensive protocols, and optimization strategies for its effective use in N-alkylation reactions.

The Chemistry of N-Alkylation: Mechanism and Control

The core transformation is a classic bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electron-deficient carbon atom attached to the bromine (the electrophile), displacing the bromide ion as the leaving group.[6][7]

Causality Behind the Reaction Conditions:

-

The Role of the Base: The N-alkylation reaction generates one equivalent of hydrobromic acid (HBr). In the absence of a base, this acid will protonate the starting amine, converting it into its non-nucleophilic ammonium salt and effectively halting the reaction.[8] Therefore, a base is essential to neutralize the acid as it forms, ensuring a continuous supply of the free, nucleophilic amine. Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are common, as are non-nucleophilic organic bases such as diisopropylethylamine (DIPEA).

-

Controlling Over-Alkylation: A significant challenge in the N-alkylation of primary amines is the potential for the product, a secondary amine, to react with another molecule of the alkylating agent.[9] The newly formed secondary amine is often more nucleophilic than the starting primary amine, creating a "runaway train" scenario that can lead to a mixture of mono- and di-alkylated products.[7][10] Several strategies can be employed to favor selective mono-alkylation:

Mechanistic Overview Diagram

Caption: General SN2 mechanism for N-alkylation of an amine.

Experimental Protocols

Safety Precaution: Alkylating agents, including α-bromo esters, are reactive and should be handled with care. They are potential irritants and should be treated as possible carcinogens due to their ability to alkylate DNA.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: General N-Alkylation of a Primary or Secondary Amine

This protocol describes a robust, general procedure applicable to a wide range of amine substrates.

Materials:

-

Primary or Secondary Amine (1.0 eq)

-

This compound (1.0-1.2 eq)

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.0-3.0 eq) or Diisopropylethylamine (DIPEA, 2.0-3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Chloride (Brine)

-

Water (deionized)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve/suspend the reactants (typically at a concentration of 0.1-0.5 M). Begin vigorous stirring.

-

Alkylating Agent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring amine suspension at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. For less reactive amines, the reaction may be gently heated to 40-60 °C.

-

Monitoring: Track the consumption of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.[13]

-

Washing: Combine the organic layers and wash them sequentially with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.[13]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13][14]

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product.

Experimental Workflow Diagram

Caption: Step-by-step workflow for a typical N-alkylation reaction.

Data Presentation: Key Parameter Optimization

The success of the N-alkylation is highly dependent on the choice of reactants and conditions. The following table summarizes typical parameters and expected outcomes based on general principles of N-alkylation.

| Amine Substrate Type | Base (eq.) | Recommended Solvent | Temp (°C) | Typical Time (h) | Key Considerations & Potential Issues |

| Primary Aliphatic | K₂CO₃ (2.5) | MeCN, DMF | 25-50 | 8-16 | High reactivity. Risk of over-alkylation.[9][10] Use of excess amine can improve selectivity. |

| Secondary Aliphatic | K₂CO₃ (2.5) | DMF | 25-60 | 12-24 | Generally good reactivity but can be slowed by steric hindrance. |

| Aniline (Primary Aromatic) | K₂CO₃ (3.0) or Cs₂CO₃ (2.0) | DMF | 50-80 | 18-36 | Less nucleophilic than aliphatic amines. May require higher temperatures and a stronger base. |

| Hindered Amines | DIPEA (3.0) | DMF, Dioxane | 60-100 | 24-48 | Steric hindrance slows the SN2 reaction significantly. Requires more forcing conditions. |

| Sensitive Substrates | NaHCO₃ (3.0) | MeCN, THF | 25 | 24-48 | A milder base can be used to prevent side reactions with other functional groups. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Insufficiently reactive amine. 2. Base is too weak or not anhydrous. 3. Reaction temperature is too low. | 1. Increase reaction temperature in 10-20°C increments. 2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). 3. Ensure all reagents and solvents are anhydrous. |

| Significant Over-alkylation | 1. Primary amine product is highly reactive. 2. Reaction run for too long or at too high a concentration. | 1. Use a 2-5 fold excess of the starting amine. 2. Add the alkylating agent slowly via syringe pump. 3. Stop the reaction as soon as the starting material is consumed (monitor closely by LC-MS). |

| Formation of Byproducts | 1. Base-mediated decomposition of starting material or product. 2. Reaction with solvent (e.g., hydrolysis of ester in presence of water). | 1. Use a milder, non-nucleophilic base like DIPEA. 2. Ensure strictly anhydrous conditions. 3. Lower the reaction temperature. |

References

- Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrXsNyGHaFQ8PjJ0JOtgmRCKr4VAmyZ7AANmpbhiqpWyDgq3KnN--ef7Nq2bjP8lAbttEO_FeuUuqclVpCnFWk8O6ckINAx3IW3Npb5AjgJeReT4uq4eRbOhixanii9aUgISKlECogiW_hbKy11FwphOrvy-7-u-xwTDXSvWFoGyShW08KPIKtc5ENqHELab-7-CakYfa2qzBy3J1-wP7937axEegEFLDwI_yLiNNIgg==]

- Experimental procedure for N-alkylation of primary amines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0_eAXrl6FgbINzRaqN3hAezAkqkBHa9gZuF2Op7uBzSs-zcXtlMhtUOjeu9ICyR9bfWikvMCZ5fJoPEUczCuAYHIyJpVLjQn9Sg0ftjzn9IIAB_eHDOa1BL0VDauglClbCH4DVQn2K66WgBsEnNWUjn6DFHZvuyKnEgLakiSXJWeX-Uq9KoLOvv3hkKdxPedNGDBOtsA=]

- Best Conditions For N-Alkylation? Sciencemadness.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkWLMXOyFNSWyGfgPU83kLs8GiWPUcAPZtVCg4CT8xStYgZDB5VtvomQoEqC1VzQVkVHrLxERdR0BUbRzg_PbrUmfH1zhXWAsc57CX6FaXy4Bjc8xv-wRtzf5Urmwb9EM8zriU-3esfCvIEfoNK4JFDH2qSW_GQQ==]

- 1-Boc-4-(4-bromo-benzoyl)piperidine. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe51CGCrw2k3rffdil7ggVpW4L7HFq0X393DyiIOvont7V_h8q6VBqB4SBzMczmdRtf3aoL8r20s-gAoyfhMlp8H_0_7Jz-g2NKoBu2k-YOefQ5p8aODyOMUWfaOAbjhcbmrw=]

- Application Notes and Protocols for the Alkylation of Primary Amines with Ethyl 8-Bromooctanoate. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyU9r7VkHwn8XORvTLps-ml6WjHuKF497zyO9eocOHdR6KkWKLfeBJ9exEE8erkRCE5vrlA_Mwndry1IwUfT_FSTSNngCSeH1qwsnbmnGX8Q0kPBOjWRwVkAMISFgrD1W9qBqM-DrylI_sBK9OoDa0acV9T1MeWi680do0C5NWWPcoS3_xsr3UJUaRZZ7bKZU0-VVqs_68dDVYur88FLXVpNo_G4cSGYfrggVVnw-ceVBu-l0c4QLU6MmcPlBC]

- What are the best conditions for the reaction of primary amine with ethylbromo acetate? ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQuxCHhS9e3DTyf3003RFTHnBnIt9fKoBl06AI9h71S8htZPQt9ZsVJZU7fcLrGAo-C4R2JmkenhBLT-uehdjaxW6mEBPnAIA1nK_tyEb_LHrqkTKjHZOD3vvCmQe1N56H1RrvFTXmwx2WQ_iwvu1uAYNvjnpBoMiHj1krNidjY66xOCrEaWEChavpU4qAKopjdI3QR9pX7kCPWB3S7rE_cHlTSbR-6KYZCSUbPO-kKM-QlA==]

- Alkylation of Amines (Sucks!). Master Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2VyxUzjxxILBECJ3-7kiqmLrOfwskMyJ8fu8MCg-EqSOhwrJE8zMtQhW6tmKy46-7n3KhTJyQHeP0LobnrYaTCC8Dk2QmQ7bZGhChgj_gAkcACyUMKtHZaIznP5iy2MVJP_qjF7JoVMy1PmsF8I3DQ9tUIqhLh4V-fc2YhJI=]

- N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKlRkVXhXZmBwdh4VGAcVyoO4tygX7X1XZns5rh5chBvsIetqb-YfsPg6kLa9hc3k0BVxEyZhJH2Xd2UPF0Ui3nFPZRn7W2r-74LDXrz0vYZnJwzvkl_KVdqrYXjSwsxos5CiX-AL04Ah-LK1gY_GCUnlPfBRDkd29BHokX3mmiTZMFQ==]

- Alkylation of Amines. YouTube. [URL: https://www.youtube.

- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra01915f]

- N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDY4IMo-1HBgQP5xnh4tPbxzDAQfTZ1Omhgl4mYCnottExFJCvrIRSHCQJD-FoBeDSYy4YM3xqusDBfvp1c2FE9uPWYBOVcrobWL8W63n0KxCNDmQNku5AVDm82DPFJ9YTLuziaG-wifWuUnZ25n8lqbO4ddc6HPaCzFVxrNz5aGHF3t9ns__EXwiNYCaiM0aLcc1a8354EEfthOPxOS_rPAVk_Fkh3yeBAPGJDsXjJ6jk9g1GmlhI_hQT8hEA]

- Protocol for N-alkylation of 1-Boc-4-(aminomethyl)piperidine: Synthesis of Scaffolds for GPCR Ligands. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyIjsBx6MJl-YLhFdv7wiDcXhCesVL_8duglebvbfnUSvxjs-6zZG-V3UNBh4AUghoDWM62-g4sgbsy-T7DSbIlyxzpqzeGJNP_8CwoAtrr7YYKxqZvW6BO1XT4k5WGohHRB1mqQMrZy25h7i-Rn9dfkF9MsBiqIHPvFmW6Sl4CLSE2-PkIbmoBPBA4pmJj-zP8dSK1utb4771_iE09EkyM4Y6FjQslUFngfSkmZr6c_0lUccCMW3XlLpcw7nRlWlP]

- The Versatile Building Block: 1-Boc-4-(aminomethyl)piperidine in Modern Drug Discovery. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2EIE0-gLry030MVhtObkBEZcSIyPapNtEEZJ8aQIDw0xqz62kiDEAUv8_ThCmRYcepIBTsBm-lgwNGW1WKqHIgWRIw40eqK-Tp183gnZ0wXK4EGzTa9yhPJEb5kw5ETllESp3pY-ecPi1cxNZak9AuK9ohhyZp-UGGma1gDe-O8daJuOl5jYo6fpHAQFH03t65jfbBoNbwgn33sV2S7vW98TTR-HH0V2lxZhgj8gnmuw=]

- New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Technology Networks. [URL: https://www.technologynetworks.

- Procedure for N-alkylation of Piperidine? ResearchGate. [URL: https://www.researchgate.

- Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. ChemicalBook. [URL: https://www.chemicalbook.com/article/synthesis-of-n-boc-piperidine-4-carboxylic-acid-methyl-ester.htm]

Sources

- 1. technologynetworks.com [technologynetworks.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 7. youtube.com [youtube.com]

- 8. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Synthesis of Piperidine-Based Amino Acid Derivatives

Topic: Preparation of Piperidine-Based Amino Acid Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Privileged Scaffold

Piperidine-based amino acids are "privileged structures" in drug discovery, serving as the pharmacophore core for numerous FDA-approved therapeutics (e.g., Methylphenidate, Alogliptin, Fexofenadine). Unlike their acyclic counterparts, these saturated heterocycles offer defined conformational restrictions that enhance binding affinity to GPCRs and enzymes.

This guide details the preparation of the three primary regioisomers—Pipecolic acid (2-COOH), Nipecotic acid (3-COOH), and Isonipecotic acid (4-COOH)—with a specific focus on stereocontrolled synthesis and N-functionalization , which are critical for peptidomimetic design.

Strategic Synthetic Pathways

The preparation of these derivatives generally falls into three distinct methodologies. The choice of method depends on the required substitution pattern and stereochemical purity.

Method A: Heterogeneous Hydrogenation (The Industrial Standard)

-

Concept: Reduction of pyridine-carboxylic acids (picolinic, nicotinic, isonicotinic).

-

Pros: Scalable, cost-effective, uses commercially available precursors.

-

Cons: Often yields racemates requiring resolution; catalyst poisoning by basic amines is a common failure mode.

Method B: Asymmetric Transfer Hydrogenation (The Modern Approach)

-

Concept: Use of Ir, Rh, or Ru catalysts with chiral ligands (e.g., BINAP, Cp*) to induce chirality during reduction.[1]

-

Cons: High catalyst cost; sensitive to oxygen/moisture.

Method C: -Lithiation / C-H Functionalization (The MedChem Approach)

-

Concept: Directed lithiation of N-Boc-piperidine using s-BuLi and chiral ligands (e.g., sparteine).[5][6]

-

Pros: Allows introduction of electrophiles at the

-position of an existing ring; ideal for creating quaternary centers.

Visualization: Synthetic Decision Matrix

Figure 1: Decision matrix for selecting the optimal synthetic route based on target requirements.

Detailed Protocol: Synthesis of N-Boc-Pipecolic Acid

This protocol describes the "Workhorse" method: Hydrogenation of 2-picolinic acid followed by in situ protection. This approach addresses the common issue of catalyst poisoning by conducting the reduction in acidic media.

Target: N-(tert-Butoxycarbonyl)-piperidine-2-carboxylic acid Scale: 10 mmol (adaptable to >100g)

Materials & Reagents[2][4][5][6][7][8][9][10][11][12][13]

-

Substrate: 2-Picolinic acid (Pyridine-2-carboxylic acid).[7]

-

Catalyst: Platinum(IV) oxide (PtO₂, Adams' Catalyst). Note: Pd/C is often ineffective due to poisoning by the generated secondary amine.

-

Solvent: Acetic Acid (Glacial) / Methanol.

-

Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N).

-

Gas: Hydrogen (H₂) balloon or Parr shaker (50 psi).

Step-by-Step Methodology

Phase 1: Heterogeneous Hydrogenation

-

Preparation: In a high-pressure reaction vessel (or heavy-walled flask), dissolve 2-picolinic acid (1.23 g, 10 mmol) in a mixture of Methanol (10 mL) and Glacial Acetic Acid (2 mL).

-

Expert Insight: The acetic acid is critical. It protonates the pyridine nitrogen, preventing it from coordinating strongly to the Pt surface and deactivating the catalyst.

-

-

Catalyst Addition: Carefully add PtO₂ (120 mg, 10 wt%).

-

Safety: Add under an inert atmosphere (Argon/Nitrogen). Dry catalysts can ignite methanol vapors in the presence of air.

-

-

Hydrogenation: Purge the vessel with H₂ three times. Pressurize to 50 psi (Parr shaker) or use a double-balloon setup. Stir vigorously at Room Temperature (RT) for 12–16 hours.

-

Monitoring: Check reaction progress via TLC (Eluent: n-BuOH/AcOH/H₂O 4:1:1, stain with Ninhydrin). The starting material (UV active) should disappear; the product (Pipecolic acid) is UV inactive but stains purple/blue.

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol (20 mL).

-

Concentration: Concentrate the filtrate in vacuo to remove methanol. The residue (Pipecolic acid acetate salt) is used directly in Phase 2.

Phase 2: N-Boc Protection (One-Pot Continuation)

-

Neutralization: Redissolve the oily residue in 1,4-Dioxane/Water (1:1, 30 mL). Cool to 0°C.[8][9]

-

Basification: Add Triethylamine (Et₃N) dropwise until pH ~9-10.

-

Stoichiometry: You must neutralize the acetic acid carried over from Phase 1 plus the amino acid zwitterion. Expect to use ~3-4 equivalents.

-

-

Acylation: Add Boc₂O (2.4 g, 11 mmol) in one portion. Remove the ice bath and stir at RT for 12 hours.

-

Workup:

-

Evaporate Dioxane in vacuo.

-

Acidify the remaining aqueous layer carefully with 1M HCl to pH ~2-3. Caution: CO₂ gas will evolve.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[9]

-

-

Purification: Recrystallize from Hexanes/Ethyl Acetate or purify via silica column (Hexane/EtOAc with 1% AcOH).

Data Analysis & Validation

| Parameter | Expected Value | Notes |

| Yield | 85–95% | Lower yields usually indicate incomplete hydrogenation. |

| Appearance | White crystalline solid | |

| ¹H NMR (CDCl₃) | Rotamers present | Boc-piperidines exhibit broad/split peaks due to restricted N-C bond rotation (approx 60:40 ratio). |

| TLC (Product) | R_f ~ 0.4 | 50% EtOAc/Hexane (stains with Bromocresol Green or KMnO4). |

Advanced Protocol: -Lithiation of N-Boc-Piperidine

For researchers needing to add non-natural side chains (e.g., alkyl, aryl) to the 2-position of an existing piperidine ring. This utilizes the methodology pioneered by Peter Beak.

Reagents

-

Base: s-Butyllithium (s-BuLi) (1.3 M in cyclohexane).

-

Ligand: TMEDA (Tetramethylethylenediamine) for racemic, or (-)-Sparteine for asymmetric synthesis.

-

Electrophile: e.g., Methyl iodide, Benzaldehyde, CO₂.

Protocol

-

Setup: Flame-dry a Schlenk flask under Argon. Add N-Boc-Piperidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous diethyl ether.

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone).

-

Critical: Temperature control is vital. Above -50°C, the lithiated species decomposes via

-elimination.

-

-

Lithiation: Add s-BuLi (1.2 equiv) dropwise over 10 minutes. Stir at -78°C for 3-4 hours.

-

Trapping: Add the Electrophile (1.5 equiv) dissolved in ether. Stir for 30 mins at -78°C, then allow to warm to RT.

-

Quench: Add saturated NH₄Cl solution. Extract with ether.

Workflow Visualization (Protocol 1)

Figure 2: Step-by-step workflow for the hydrogenation and protection of 2-picolinic acid.

Expert Insights & Troubleshooting

The "Rotamer" Confusion in NMR

Researchers new to N-Boc-piperidines often panic when they see "doubled" peaks in the ¹H NMR, suspecting impurities.

-

Explanation: The tert-butyl carbamate group has restricted rotation around the N-CO bond. This creates two distinct conformers (rotamers) observable on the NMR timescale at room temperature.

-

Validation: Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6). The peaks should coalesce into sharp singlets/multiplets, confirming purity.

Catalyst Poisoning

If the hydrogenation stalls (Method A):

-

Check Acidity: Ensure the solvent system contains at least 10-20% acetic acid or 1 equivalent of HCl. Free amines bind irreversibly to Pt/Pd surfaces.

-

Switch Catalyst: If PtO₂ fails, Rh/Al₂O₃ is a robust alternative for pyridine reduction under milder pressures (50-100 psi).

Stereochemical Integrity

When using Method C (Lithiation) with (-)-Sparteine:

-

The resulting organolithium species is configurationally stable at -78°C.[10]

-

However, if the reaction warms up before the electrophile is added, racemization will occur.

-

Always dry the sparteine (distill over CaH₂) to ensure maximum enantioselectivity.

References

-

Asymmetric Hydrogenation of Pyridines

- Glorius, F. (2004). "Asymmetric Hydrogenation of Pyridines." Organic & Biomolecular Chemistry.

-

Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2012). "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chemical Reviews.

-

Lithiation of N-Boc-Piperidines (Beak's Method)

-

Industrial Preparation of Pipecolic Acid

-

Accumulated protocols from Organic Syntheses regarding PtO2 reduction of pyridines.

-

- Krow, G. R. (2004).

Sources

- 1. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. Synthesis of novel pipecolic acid derivatives. Part 2.1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. air.unimi.it [air.unimi.it]

- 12. ijnrd.org [ijnrd.org]

- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for the Reformatsky Reaction of Piperidine Bromo-Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Scaffolds for Drug Discovery

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties. The synthesis of complex piperidine derivatives is therefore of significant interest in drug development. The Reformatsky reaction, a classic carbon-carbon bond-forming reaction, offers a powerful tool for the synthesis of β-hydroxy esters, which are versatile intermediates for the construction of more complex molecules.[1][2] This application note provides a detailed guide to the successful application of the Reformatsky reaction to piperidine bromo-esters, a class of substrates that presents unique challenges due to the presence of a basic nitrogen atom.

The primary challenge in applying the Reformatsky reaction to piperidine-containing substrates is the potential for the basic nitrogen to interfere with the reaction. The lone pair of electrons on the nitrogen can coordinate to the zinc metal, hindering the formation of the desired organozinc reagent (a Reformatsky enolate). Furthermore, the basicity of the piperidine nitrogen can promote undesirable side reactions. To circumvent these issues, a protection strategy for the piperidine nitrogen is essential. This guide will focus on the use of the tert-butoxycarbonyl (Boc) protecting group, which is stable under the neutral to mildly basic conditions of the Reformatsky reaction and can be readily removed under acidic conditions.[3][4]

This document will provide a comprehensive overview of the reaction, including a detailed mechanistic explanation, step-by-step protocols for N-protection, the Reformatsky reaction, and subsequent deprotection, as well as troubleshooting strategies to overcome common experimental hurdles.

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the mechanism of the Reformatsky reaction is crucial for optimizing reaction conditions and troubleshooting. The reaction proceeds through several key steps:

-

Formation of the Organozinc Reagent (Reformatsky Enolate): The reaction is initiated by the oxidative insertion of zinc metal into the carbon-bromine bond of the α-bromo ester. This forms an organozinc intermediate, which is best described as a zinc enolate.[5][6] The use of zinc is critical; it is reactive enough to form the enolate but not so reactive that it attacks the ester functionality of the starting material or product, a common issue with more reactive organometallics like Grignard reagents.[1]

-

Nucleophilic Addition to the Carbonyl Group: The zinc enolate then acts as a nucleophile, attacking the electrophilic carbon of a carbonyl compound (an aldehyde or ketone). This addition proceeds through a six-membered chair-like transition state, leading to the formation of a zinc alkoxide.[5][6]

-

Hydrolysis: The final step is an acidic workup, which protonates the zinc alkoxide to yield the desired β-hydroxy ester and zinc(II) salts.[5][6]

Caption: The mechanism of the Reformatsky reaction.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of β-hydroxy esters from piperidine bromo-esters.

Part 1: N-Protection of Piperidine Bromo-ester with Boc Anhydride

Objective: To protect the basic nitrogen of the piperidine ring to prevent interference in the subsequent Reformatsky reaction.

Materials:

-

Piperidine bromo-ester hydrochloride

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add the piperidine bromo-ester hydrochloride (1.0 eq) and dissolve it in DCM or THF.

-

Add triethylamine (1.1 eq) or a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloride salt.

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

If using an organic solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude N-Boc protected piperidine bromo-ester can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Part 2: Reformatsky Reaction of N-Boc-Piperidine Bromo-ester

Objective: To perform the zinc-mediated coupling of the N-Boc-piperidine bromo-ester with a carbonyl compound.

Materials:

-

N-Boc-piperidine bromo-ester

-

Aldehyde or ketone

-

Zinc dust (activated)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Iodine (catalytic amount for zinc activation)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Zinc Activation (perform immediately before use):

-

In a flame-dried flask under an inert atmosphere, add zinc dust.

-

Add a small crystal of iodine.

-

Gently heat the flask with a heat gun until the purple iodine vapor is observed.

-

Cool the flask to room temperature. The activated zinc should appear grayish.

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the activated zinc dust (1.5-2.0 eq).

-

Add anhydrous THF or Et₂O to the flask.

-

In a separate flask, dissolve the N-Boc-piperidine bromo-ester (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in anhydrous THF or Et₂O.

-

Add a small portion of the substrate solution to the zinc suspension and gently heat to initiate the reaction (a slight exotherm or color change may be observed).

-

Once the reaction has initiated, add the remaining substrate solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction at reflux for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected β-hydroxy piperidine ester.

Part 3: N-Deprotection of the β-Hydroxy Piperidine Ester

Objective: To remove the Boc protecting group to yield the final β-hydroxy piperidine ester.

Materials:

-

N-Boc protected β-hydroxy piperidine ester

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the N-Boc protected β-hydroxy piperidine ester in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (5-10 eq) or 4M HCl in dioxane (excess) dropwise.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the final deprotected product. Further purification may be achieved by crystallization or chromatography if necessary.

Data Presentation: Expected Outcomes

The following table summarizes expected yields for the Reformatsky reaction under various conditions. These are representative values and may vary depending on the specific substrates used.

| Entry | Carbonyl Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | THF | Reflux | 2 | 75-85 |

| 2 | Acetophenone | THF | Reflux | 3 | 60-70 |

| 3 | Cyclohexanone | Et₂O | Reflux | 4 | 70-80 |

| 4 | Isobutyraldehyde | THF | Reflux | 1.5 | 80-90 |

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following section provides guidance on common issues and their solutions.

Caption: A troubleshooting workflow for the Reformatsky reaction.

References

-

Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1–37. [Link]

-

Wikipedia contributors. (2023). Reformatsky reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Agami, C., Couty, F., & Puchot, C. (1986). Asymmetric Reformatsky reaction. A new approach to the synthesis of optically active β-hydroxy-esters. Tetrahedron, 42(10), 2469-2476. [Link]

Sources

Troubleshooting & Optimization

Improving yield in reactions with 1-Boc-4-(bromo-carboxy-methyl)-piperidine

Technical Support Center: Optimization of 1-Boc-4-( -bromo-carboxymethyl)-piperidine Derivatives

Executive Summary & Molecule Scope

User Query: Improving yield in reactions with "1-Boc-4-(bromo-carboxy-methyl)-piperidine."

Chemical Identity Clarification:

Based on standard nomenclature patterns in drug discovery, this scaffold refers to the

-

Structure: A piperidine ring protected by N-Boc, with a C4-substituent containing a bromine atom and a carboxyl group on the linking methyl carbon.

-

Target Moiety: Piperidine-CH(Br)-COOR (where R is likely Alkyl or H).

Core Challenge:

This molecule contains a secondary

-

-Elimination: Formation of the

-

Boc-Deprotection: In situ generation of HBr degrades the N-Boc group.

-

Racemization: If using a chiral starting material, the labile

-proton leads to rapid racemization under basic conditions.

Critical Troubleshooting Guide (FAQ)

Issue 1: "I am seeing significant alkene byproduct (elimination) instead of my substitution product."

Diagnosis:

You are likely experiencing

Corrective Actions:

-

Temperature Control: Lower the reaction temperature to 0°C or -10°C .

reactions are less sensitive to temperature drops than -

Base Selection: Switch to a non-nucleophilic, non-bulky base if possible, or use a "soft" nucleophile.

-

Avoid: t-BuOK, NaH (Strong bases promote elimination).

-

Preferred:

or

-

-

Solvent Switch: Use Polar Aprotic solvents (DMF, DMSO, NMP). These solvate cations well, leaving the nucleophile "naked" and more reactive for substitution, allowing you to run at lower temperatures.

Issue 2: "My Boc group is disappearing, or I see de-protected byproducts."

Diagnosis: The reaction releases Hydrogen Bromide (HBr) as a byproduct. Even in organic solvents, HBr is potent enough to cleave the acid-sensitive Boc group.

Corrective Actions:

-

Acid Scavenging: You generally need >2.0 equivalents of base. One equivalent drives the reaction; the second neutralizes the HBr.

-

Buffer System: If your nucleophile is sensitive to base, add an insoluble inorganic buffer like Sodium Bicarbonate (

) or Polyvinylpyridine (PVP) resin to the reaction vessel to soak up protons without affecting the pH of the solution phase.

Issue 3: "The reaction stalls at 50% conversion."

Diagnosis: This is often due to product inhibition or salt precipitation coating the reagents.

Corrective Actions:

-

Phase Transfer Catalysis (PTC): If using inorganic bases (

) in organic solvents, add 5 mol% TBAI (Tetrabutylammonium iodide) . The iodide undergoes a Finkelstein reaction in situ, converting the alkyl bromide to a more reactive alkyl iodide, while the ammonium cation solubilizes the nucleophile.

Experimental Optimization Protocols

Protocol A: Nucleophilic Substitution ( ) with Amines/Thiols

Best for: Attaching side chains to the alpha-position.

| Parameter | Standard Condition | Optimized Condition (High Yield) |

| Solvent | DCM or THF | Acetonitrile (MeCN) or DMF |

| Base | TEA (Triethylamine) | DIPEA (Hünig's Base) or |

| Temperature | Room Temp (25°C) | 0°C |